N-[2-(4-methoxyphenyl)ethyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]nicotinamide, commonly known as BMN-673, is a potent and selective inhibitor of poly-ADP-ribose polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to be an effective strategy for the treatment of cancer.
Wirkmechanismus
BMN-673 works by inhibiting N-[2-(4-methoxyphenyl)ethyl]nicotinamide enzymes, which play a crucial role in DNA repair. Inhibition of this compound enzymes leads to the accumulation of DNA damage, which ultimately leads to cancer cell death. BMN-673 has been shown to be a potent and selective inhibitor of this compound enzymes, with minimal off-target effects.
Biochemical and Physiological Effects:
BMN-673 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical and clinical studies, with minimal side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMN-673 is its potency and selectivity for N-[2-(4-methoxyphenyl)ethyl]nicotinamide enzymes, which makes it an ideal tool for studying the role of this compound enzymes in DNA repair and cancer biology. However, one of the limitations of BMN-673 is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the study of BMN-673. One area of research is the development of new N-[2-(4-methoxyphenyl)ethyl]nicotinamide inhibitors with improved potency and selectivity. Another area of research is the identification of biomarkers that can predict response to this compound inhibitors. Finally, there is a need for more clinical trials to evaluate the efficacy and safety of BMN-673 in different types of cancer and in combination with other anti-cancer agents.
In conclusion, BMN-673 is a potent and selective inhibitor of this compound enzymes that has shown promise in the treatment of various types of cancer. Its favorable pharmacokinetic profile and minimal side effects make it an attractive candidate for further clinical development. Further research is needed to fully understand the mechanism of action of BMN-673 and to identify new strategies for its use in cancer treatment.
Synthesemethoden
BMN-673 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-methoxyphenethylamine with nicotinoyl chloride to form N-[2-(4-methoxyphenyl)ethyl]nicotinamide.
Wissenschaftliche Forschungsanwendungen
BMN-673 has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. BMN-673 has also been studied for its use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)8-10-17-15(18)13-3-2-9-16-11-13/h2-7,9,11H,8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRJRRLUUPHYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.